molecular formula C21H28N4O5S B13955986 Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B13955986
M. Wt: 448.5 g/mol
InChI Key: IUCMLAGMPMOAKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution could introduce various functional groups at the benzyl or pyrimidine positions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for the GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion . This interaction helps improve glucose tolerance and reduce symptoms related to metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a GPR119 agonist makes it particularly valuable in the context of metabolic disorder research .

Properties

Molecular Formula

C21H28N4O5S

Molecular Weight

448.5 g/mol

IUPAC Name

tert-butyl 4-[5-[(4-methylsulfonylphenyl)methoxy]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O5S/c1-21(2,3)30-20(26)25-11-9-24(10-12-25)19-22-13-17(14-23-19)29-15-16-5-7-18(8-6-16)31(4,27)28/h5-8,13-14H,9-12,15H2,1-4H3

InChI Key

IUCMLAGMPMOAKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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